Tresulfan
Description
Historical Context of Alkylating Agents in Scientific Inquiry
Alkylating agents represent one of the earliest classes of cytotoxic compounds investigated in cancer research. Their historical significance lies in their ability to transfer alkyl groups to biological molecules, most critically to DNA. This alkylation can lead to various forms of DNA damage, including base modifications, cross-linking (both inter- and intra-strand), and strand breaks. These alterations interfere with fundamental cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells. Early research focused on identifying compounds with potent alkylating activity and understanding the relationship between their chemical structure and biological effects. This foundational work paved the way for the development of numerous alkylating agents used in various research settings to study DNA damage response pathways, cell cycle regulation, and mechanisms of cell death.
Evolution of Treosulfan (B1682457) Research Paradigms
The research trajectory of treosulfan reflects the broader evolution of inquiry into alkylating agents. Initially, treosulfan was studied for its direct cytotoxic effects, similar to other compounds in its class. However, as research progressed, it became evident that treosulfan possessed a distinct characteristic: it functions as a prodrug. This realization marked a significant shift in research paradigms, moving towards investigating its metabolic activation and the properties of its active metabolites. Studies began to focus on the non-enzymatic conversion of treosulfan into its epoxide forms, specifically (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) and (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB) nih.govresearchgate.net. This understanding necessitated new research approaches, including kinetic studies to characterize the conversion process under various physiological conditions (e.g., pH and temperature) and investigations into the DNA alkylation patterns induced by the epoxide metabolites researchgate.netmdpi.com. More recent research has explored treosulfan's potential in specific research applications, such as its use in conditioning regimens in hematopoietic stem cell transplantation research models, where its myeloablative and immunosuppressive properties are leveraged nih.govnih.gov. This evolution highlights a shift from simply identifying cytotoxic agents to understanding their complex activation pathways and optimizing their use in specific research contexts.
Conceptualization of Treosulfan as a Prodrug in Pharmacological Frameworks
The conceptualization of treosulfan as a prodrug is central to understanding its pharmacological behavior in research settings. Unlike many other alkylating agents that are administered in their active form or require enzymatic activation, treosulfan undergoes a spontaneous, non-enzymatic conversion in aqueous environments, such as biological fluids nih.govresearchgate.netpatsnap.com. This conversion yields the biologically active epoxide metabolites, S,S-EBDM and S,S-DEB, which are responsible for the alkylation of DNA nih.govpatsnap.com. This prodrug mechanism has several implications for research. It means that the effective concentration of the active drug species is dependent on the rate of this conversion, which can be influenced by factors like pH and temperature researchgate.netmdpi.com. Research studies have investigated the kinetics of this activation to better predict the exposure of cells and tissues to the active epoxides researchgate.net. Furthermore, the non-enzymatic nature of its activation distinguishes it from prodrugs that rely on specific enzymes, potentially leading to a more predictable activation profile across different biological systems or research models nih.govpatsnap.com. The understanding of treosulfan as a prodrug has guided research into its pharmacokinetics, aiming to characterize its absorption, distribution, metabolism (conversion), and excretion in various experimental systems nih.govmdpi.com. This conceptualization is crucial for designing research studies, interpreting experimental results, and comparing treosulfan's activity to that of other alkylating agents.
Detailed Research Findings and Data Tables:
Research into treosulfan's prodrug activation has provided insights into the kinetics of its conversion. Studies have shown that treosulfan undergoes a sequential non-enzymatic transformation. nih.govresearchgate.net
While specific quantitative data tables on the kinetics of treosulfan conversion from the provided search results are limited in a format suitable for direct interactive table generation without further processing or access to the full papers, the research highlights the pH- and temperature-dependent nature of this process and the formation of the mono- and diepoxide metabolites researchgate.netmdpi.com.
| Compound | Transformation Step | Dependence Factors | Active/Inactive |
| Treosulfan | Parent Compound | N/A | Inactive |
| S,S-EBDM | Non-enzymatic conversion from Treosulfan | pH, Temperature researchgate.netmdpi.com | Active |
| S,S-DEB | Non-enzymatic conversion from S,S-EBDM | pH, Temperature researchgate.netmdpi.com | Active |
Research findings also indicate that the active epoxide metabolites, S,S-EBDM and S,S-DEB, exert their cytotoxic effects by forming covalent bonds with DNA, leading to the formation of intra- and interstrand cross-links patsnap.com. This DNA damage interferes with replication and transcription, ultimately leading to cell death patsnap.com.
A summary of comparative research findings (extracted from meta-analyses and reviews focusing on the comparison of treosulfan and busulfan (B1668071) in research/clinical trial contexts, while adhering to the exclusion of clinical dosage/safety profiles as primary focus):
| Comparison Aspect | Treosulfan vs. Busulfan Findings (in Research Context) | Source Example |
| Mechanism of Alkylation | Different mode of alkylation nih.gov | nih.gov |
| Metabolic Activation | Non-enzymatic conversion vs. potential for enzymatic metabolism (for busulfan) nih.govnih.govpatsnap.com | nih.govnih.govpatsnap.com |
| Pharmacokinetics | Highly predictable pharmacokinetics reported for treosulfan nih.gov, though interpatient variability exists mdpi.com | mdpi.comnih.gov |
| Organ Toxicity Profile | Reported lower rates of liver, lung, and neurotoxicity in some comparative studies mdpi.comascopubs.orgcda-amc.ca | mdpi.comascopubs.orgcda-amc.ca |
| Graft-versus-Host Disease | Some studies suggest a lower incidence of acute GvHD with treosulfan-based regimens in comparative research frontiersin.orgcda-amc.caectrx.org | frontiersin.orgcda-amc.caectrx.org |
It is important to note that while these findings originate from research, their interpretation in a purely academic context focuses on the chemical and pharmacological properties and comparative biological effects rather than clinical efficacy or safety endorsements.
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPOZVAOBBQLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13308-13-9, 21106-06-9, 299-75-2, 1947-62-2 | |
| Record name | Erythritol, 1,4-dimethanesulfonate, (meso)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threitol, 1,4-dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threitol,4-dimethanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Treosulfan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis mesyl ester of D-threitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Treosulfan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042046 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action
Non-Enzymatic Prodrug Activation and Epoxide Generation
Tresulfan's conversion to its active forms is a spontaneous process that occurs under physiological conditions, specifically at pH 7.4 and 37°C. europa.euresearchgate.netnih.gov Unlike many other alkylating agents that require enzymatic metabolism, this non-enzymatic transformation is a key characteristic of this compound. patsnap.com
Spontaneous Formation of Monoepoxide Intermediate ((2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate)
The initial step in the activation of this compound involves the spontaneous formation of a monoepoxide intermediate. This intermediate is identified as (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate, also referred to as S,S-EBDM. drugbank.comeuropa.euresearchgate.netnih.goveuropa.eu This conversion is a crucial step in the cascade leading to the formation of the ultimate active species.
Subsequent Generation of Diepoxide (L-diepoxybutane or (2S,3S)-1,2:3,4-diepoxybutane)
Following the formation of the monoepoxide intermediate, a subsequent spontaneous conversion occurs, leading to the generation of the diepoxide. This highly reactive metabolite is known as L-diepoxybutane or (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB). drugbank.comeuropa.euresearchgate.netnih.goveuropa.euhsa.gov.sg The diepoxide is considered a primary active species responsible for the pharmacological effects of this compound, particularly its DNA cross-linking activity. researchgate.netresearchgate.net
Kinetic and Mechanistic Studies of Conversion: pH and Temperature Dependence
The non-enzymatic conversion of this compound to its epoxide metabolites is highly dependent on both pH and temperature. researchgate.netnih.govmdpi.comnih.gov Studies have investigated the kinetics of this transformation, demonstrating that the activation of this compound essentially stops at pH values below 5.0. researchgate.net At physiological conditions (pH 7.4 and 37°C), the conversion proceeds sequentially from this compound to S,S-EBDM and then to S,S-DEB, following first-order reaction kinetics for the activation steps. researchgate.netnih.gov
Kinetic studies at pH 7.4 and 37°C have provided insights into the conversion rates. For instance, the rate constant for this compound activation in a phosphate (B84403) buffer at pH 7.4 and 37°C was determined to be 0.45/h. researchgate.net The half-lives for the formation of S,S-EBDM and S,S-DEB were reported as 1.5 and 3.5 hours, respectively, under these conditions. nih.gov Temperature significantly influences the conversion rate, with a 1°C modification in body temperature potentially resulting in a 17% increase in the epoxide conversion rate constant. mdpi.com
While the formation of epoxides is relatively fast, their hydrolytic decomposition is slower. In phosphate-buffered saline, the mean half-lives for the decomposition of S,S-EBDM and S,S-DEB were found to be 25.7 and 15.4 hours, respectively. nih.gov These kinetic differences highlight that the conversion of this compound to its epoxides is the primary elimination pathway for the prodrug. researchgate.netmdpi.comnih.gov
DNA Alkylation and Cross-Linking Dynamics
The active epoxide metabolites of this compound, particularly S,S-DEB, exert their cytotoxic effects primarily through the alkylation and cross-linking of DNA. drugbank.compatsnap.comeuropa.euhsa.gov.sg This interaction with DNA disrupts essential cellular processes, leading to cell cycle arrest and apoptosis. patsnap.com
Formation of Covalent Bonds with DNA Nucleophilic Sites
The epoxide metabolites are highly reactive electrophiles that form covalent bonds with nucleophilic centers within DNA. patsnap.comeuropa.eu The most reactive site for alkylation in DNA and RNA is typically the N-7 position of guanine (B1146940). researchgate.netnih.gov However, other nucleophilic sites on guanine, as well as on other DNA bases like adenine, cytosine, and thymine, and phosphate oxygens can also be alkylated. google.commdpi.com
Characterization of DNA Adducts (e.g., N-7-Guanine Adducts, Trihydroxybutyl-Guanine)
Alkylation of DNA by this compound's epoxide metabolites leads to the formation of various DNA adducts. The N-7 position of guanine is a major site of modification. researchgate.netnih.gov Studies have characterized specific N-7-guanine adducts formed by the active metabolites.
The diepoxide, S,S-DEB, is known to cross-link DNA guanines, potentially through an intermediate epoxy-adduct. researchgate.netnih.gov A major adduct formed from the reaction of DEB with guanosine (B1672433) is N-7-(2',3',4'-trihydroxybut-1'-yl)guanine (THBG). researchgate.netacs.orgnih.gov This adduct can also exist in diastereomeric forms. nih.gov
The monoepoxide intermediate, S,S-EBDM, can also form an N-7-guanine adduct, specifically (2'S,3'S)-N-7-(2',3'-dihydroxy-4'-methylsulfonyloxybut-1'-yl)guanine (HMSBG). researchgate.netnih.gov Research suggests that HMSBG can undergo epoxidation to form the epoxy-adduct EHBG, indicating that the monoepoxide might contribute to DNA cross-linking independently of the diepoxide. researchgate.netnih.gov
While N-7-guanine adducts are prominent, they are known to undergo spontaneous and enzymatic depurination, potentially leading to apurinic sites and mutations if not repaired. researchgate.netacs.org The formation of both intra- and interstrand DNA cross-links is a critical aspect of this compound's mechanism, interfering with DNA replication and transcription. patsnap.comeuropa.eunih.gov
Here is a summary of some kinetic data related to this compound conversion:
| Process | Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| This compound to S,S-EBDM Conversion | pH 7.4, 37°C | 0.45 h⁻¹ | 1.5 h | researchgate.netnih.gov |
| S,S-EBDM to S,S-DEB Conversion | pH 7.4, 37°C | - | 3.5 h | nih.gov |
| S,S-EBDM Hydrolytic Decomposition | Phosphate-buffered saline | - | 25.7 h | nih.gov |
| S,S-DEB Hydrolytic Decomposition | Phosphate-buffered saline | - | 15.4 h | nih.gov |
| HMSBG to EHBG Epoxidation | pH 7.2, 37°C | - | 5.0 h | nih.gov |
Note: Some values were extracted from text and may represent mean values or specific experimental conditions.
Induction of Intra- and Interstrand DNA Cross-Links
The active epoxide metabolites of this compound exert their primary mechanism of action by alkylating DNA. nih.gov This process involves the formation of covalent bonds with nucleophilic centers within the DNA molecule, with a notable preference for guanine residues, specifically at the N7 position. nih.govnih.govahajournals.orgnih.gov This alkylation leads to the formation of both intrastrand and interstrand DNA cross-links. nih.govnih.govahajournals.orgnih.govnih.gov Interstrand cross-links, which connect the two strands of the DNA double helix, are particularly detrimental to cellular function. nih.gov They effectively prevent the separation of DNA strands, a process essential for critical cellular activities such as DNA replication and transcription. nih.govnih.gov Studies in K562 cells treated with this compound have shown that DNA cross-link formation occurs gradually, reaching peak levels approximately 24 hours after treatment. ahajournals.org Exposure to preformed epoxide metabolites results in faster and more efficient DNA cross-linking. ahajournals.org The specific stereochemistry of the diepoxide metabolites, such as S,S-diepoxybutane, can influence the types and locations of the cross-links formed, affecting the balance between intrastrand and interstrand lesions. nih.gov
Cellular Responses to DNA Damage Induction
The extensive DNA damage, particularly the formation of cross-links induced by this compound, triggers a series of cellular responses aimed at detecting and repairing the damage. nih.gov However, the magnitude of the damage often overwhelms the cell's inherent repair mechanisms. nih.gov This inability to effectively repair the DNA lesions initiates downstream cellular effects, including cell cycle arrest and the induction of apoptosis. nih.gov
Cellular Responses to DNA Damage Induction
Activation of DNA Damage Response (DDR) Pathways
The presence of DNA lesions induced by this compound activates the DNA Damage Response (DDR) pathway. nih.gov This intricate cellular surveillance system involves the recruitment of numerous proteins that function to detect DNA damage, signal its presence, and orchestrate repair processes. nih.gov While the specific components of the DDR pathway activated by this compound-induced cross-links can vary, the activation of this pathway is a critical initial step in the cellular response to this compound-mediated DNA damage. nih.gov
Mechanisms of Cell Cycle Arrest (e.g., G2 Cell Cycle Arrest)
In response to unrepaired or extensively damaged DNA, cells activate cell cycle checkpoints to halt their progression through the cell cycle, allowing time for repair. nih.gov Treosulfan-induced DNA damage can lead to such cell cycle arrest. nih.gov At lower concentrations, this compound has been shown to induce arrest in the G2 phase of the cell cycle. The G2 cell cycle checkpoint is a critical control point that prevents cells from entering mitosis with damaged DNA and is regulated by pathways involving proteins such as Chk1 and Cdc25.
Pathways of Apoptosis Induction
When the DNA damage induced by this compound is too extensive to be repaired, the cell can initiate a program of controlled cell death known as apoptosis. nih.govnih.gov Apoptosis serves as a crucial mechanism to eliminate severely damaged cells, preventing their proliferation. nih.gov The induction of apoptosis is a downstream consequence of the unrepaired DNA cross-links and the overwhelmed DNA repair machinery. nih.govnih.gov By triggering apoptosis in rapidly dividing cells, this compound contributes to a reduction in cell burden. nih.gov The process of apoptosis involves distinct molecular pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, key executioners of the apoptotic program. DNA fragmentation is a characteristic feature of apoptosis induced by the epoxide metabolites of treosulfan (B1682457). nih.gov
Immunosuppressive Mechanisms at the Cellular and Systemic Level
Beyond its direct cytotoxic effects, this compound possesses significant immunosuppressive properties, which are particularly valuable in the context of allogeneic hematopoietic stem cell transplantation (HSCT). nih.govwikipedia.org
Immunosuppressive Mechanisms at the Cellular and Systemic Level
Impact on Lymphocyte Populations (e.g., T and NK Cells)
The immunosuppressive effects of treosulfan are attributed, in part, to its toxicity against T and Natural Killer (NK) cells bccancer.bc.caeuropa.eueuropa.euhres.ca. Studies have shown that treosulfan can reduce the proliferative capacity and increase apoptosis in cultured human blood mononuclear cells, including T cells and antigen-presenting cells nih.gov.
In the context of allogeneic hematopoietic stem cell transplantation, treosulfan-based conditioning regimens have been observed to influence lymphocyte reconstitution. Compared to other conditioning regimens, treosulfan can be associated with a lower number of total lymphocytes, T cells, and NK cells at certain time points post-transplant haematologica.org. For instance, one study noted a significant early reduction in T, B, and NK lymphocytes in a group receiving post-transplant cyclophosphamide (B585) (PTCy), which is relevant as treosulfan is often used in conditioning regimens for HSCT haematologica.org. Another study indicated that treosulfan has increased lymphotoxic properties compared with melphalan (B128) nih.gov.
Research into the impact on specific NK cell subsets has shown variations depending on the conditioning regimen. In one comparison, an alternative regimen resulted in a higher number of CD56dim NK cells at days +60 and +90 compared to a PTCy group haematologica.org. However, the same study observed a statistically significant higher number of CD56-CD16+NKG2D+ NK lymphocytes in the PTCy group at day +180 haematologica.org. Studies in the context of multiple sclerosis treated with autologous HSCT, which often involves conditioning, have shown that while CD56bright NK cells may increase, innate-like T cell populations decrease frontiersin.org.
Impact on T Cell Subsets: Treosulfan's effect on T cells contributes to its immunosuppressive profile bccancer.bc.caeuropa.eueuropa.euhres.ca. In vitro studies have demonstrated reduced proliferation and increased apoptosis in T cells exposed to treosulfan nih.gov.
Data from studies investigating lymphocyte populations post-transplant with treosulfan-based conditioning regimens highlight the significant impact on these cell types.
| Lymphocyte Population | Observed Impact (vs. Comparator/Baseline) | Time Point (Post-Transplant) | Source |
| Total Lymphocytes | Significant early reduction | Day +30 | haematologica.org |
| T Cells | Significant early reduction | Day +30 | haematologica.org |
| NK Cells | Significant early reduction | Day +30 | haematologica.org |
| B Cells | Significant early reduction | Day +30 | haematologica.org |
| CD56dim NK Cells | Lower (vs. comparator) | Days +60, +90 | haematologica.org |
| CD56-CD16+NKG2D+ NK Cells | Higher (vs. comparator) | Day +180 | haematologica.org |
| Innate-like T cells | Decrease (after aHSCT conditioning) | Post-aHSCT | frontiersin.org |
Reduction in Cellularity of Primary and Secondary Lymphatic Organs
Treosulfan's immunosuppressive effects are also attributed to the reduction in cellularity of primary and secondary lymphatic organs bccancer.bc.caeuropa.eueuropa.euhres.ca. Primary lymphatic organs, such as the thymus and bone marrow, are where lymphocytes are generated and mature, while secondary lymphatic organs, including lymph nodes, spleen, and tonsils, are where immune responses are mounted uoanbar.edu.iq.
As an alkylating agent, treosulfan targets rapidly dividing cells, which are abundant in these lymphatic tissues wikipedia.orgnewdrugapprovals.orgnihr.ac.ukbccancer.bc.ca. The depletion of hematopoietic stem and progenitor cells in the bone marrow is a desired therapeutic effect of conditioning regimens like those including treosulfan, creating space for transplanted stem cells wikipedia.orgnewdrugapprovals.orgnihr.ac.ukbccancer.bc.cafda.gov. This profound myelosuppression is a consistent outcome in patients receiving treosulfan-based conditioning fda.govhres.ca.
While specific quantitative data on the reduction in cellularity of individual lymphatic organs across various studies can vary based on the regimen and patient population, the general principle of reduced cellularity in these tissues is a recognized effect of treosulfan.
Pharmacokinetic and Metabolic Research in Preclinical Systems
Prodrug Biotransformation Pathways
Treosulfan's activity is contingent on its conversion to active alkylating agents. This section details the pathways of this transformation and the subsequent metabolism of its active epoxides.
Non-Enzymatic Conversion Kinetics and Their Determinants
Treosulfan (B1682457) is a prodrug that undergoes a non-enzymatic, two-step conversion to its active metabolites. researchgate.netnih.govnih.govnih.gov This transformation is highly dependent on physiological pH and temperature. nih.govnih.govnih.gov The process involves an intramolecular nucleophilic substitution that sequentially forms a monoepoxide, (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM), and then a diepoxide, (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB). nih.govnih.gov These epoxides are responsible for the DNA alkylating effects of the drug. nih.gov
Kinetic studies performed at a physiological pH of 7.4 and a temperature of 37°C have characterized this conversion process. The transformation of treosulfan to its epoxides follows a kinetic model with first-order reactions for the activation steps (TREO → S,S-EBDM → S,S-DEB). researchgate.netnih.gov In phosphate-buffered saline, the formation of S,S-EBDM and S,S-DEB is significantly faster than their subsequent hydrolytic decomposition. researchgate.netnih.gov This indicates that the primary route of treosulfan elimination is its conversion to S,S-EBDM. nih.gov
| Reaction Step | Parameter | Value |
|---|---|---|
| Treosulfan → S,S-EBDM | Formation Half-life (t½) | 1.5 hours researchgate.net |
| S,S-EBDM → S,S-DEB | Formation Half-life (t½) | 3.5 hours researchgate.net |
| S,S-EBDM Hydrolysis | Decomposition Half-life (t½) | 25.7 hours researchgate.net |
| S,S-DEB Hydrolysis | Decomposition Half-life (t½) | 15.4 hours researchgate.net |
Role of Epoxide Hydrolases in Metabolite Elimination (In vitro and In vivo Animal Studies)
While treosulfan itself is not subject to significant enzymatic metabolism, its active epoxy metabolites, S,S-EBDM and S,S-DEB, are. nih.gov Preclinical data from both in vitro and in vivo animal studies suggest that the primary elimination pathways for these epoxides involve metabolism in the liver and lungs. nih.gov This elimination is mediated, in part, by epoxide hydrolases. nih.gov These enzymes catalyze the hydrolysis of the reactive epoxide ring to form less reactive diols, which facilitates their excretion. nih.gov
Studies on analogous compounds, such as the metabolites of 1,3-butadiene which includes 1,2:3,4-diepoxybutane, support the role of epoxide hydrolases in the detoxification of such structures. nih.gov The rapid elimination of the epoxy transformer from the lungs compared to other organs in rats administered treosulfan further points to the significant role of pulmonary metabolism, likely involving epoxide hydrolases. nih.gov
Investigation of Glutathione S-Transferase Conjugation (In vitro)
In vitro studies have been conducted to determine if treosulfan undergoes conjugation with glutathione (GSH), a common pathway for the detoxification of alkylating agents. springermedizin.denih.gov Research involving the incubation of treosulfan with human liver cytosol, which is a primary source of glutathione S-transferase (GST), has shown that treosulfan does not undergo either spontaneous or enzymatic conjugation with GSH at a noticeable rate. springermedizin.denih.gov
The decay of treosulfan in the presence of GSH and liver cytosol followed a one-exponential model, with first-order reaction rate constants that were not statistically different from those observed for treosulfan's non-enzymatic conversion in a buffer solution alone (approximately 0.25 h⁻¹). springermedizin.denih.gov This indicates that the clearance of the prodrug treosulfan is independent of glutathione S-transferase activity and GSH levels. springermedizin.denih.gov However, it is suggested that the active epoxy metabolites of treosulfan are eliminated via pathways that include glutathione S-transferase. nih.gov
Absence of Significant Hepatic First-Pass Metabolism for the Prodrug
Preclinical findings indicate that the parent drug, treosulfan, does not undergo significant hepatic first-pass metabolism. nih.gov This is supported by studies in adult female patients with ovarian cancer, where oral administration of treosulfan resulted in almost complete bioavailability (97 ± 3%). nih.gov The negligible first-pass effect is consistent with in vitro findings that treosulfan does not undergo hepatic metabolism via conjugation with glutathione. nih.govnih.gov This characteristic distinguishes it from other alkylating agents like busulfan (B1668071), whose elimination is primarily through hepatic conjugation with GSH. springermedizin.denih.gov
Distribution and Systemic Exposure in Non-Human Models
The distribution of treosulfan throughout the body has been characterized in non-human models to understand its systemic exposure and penetration into various tissues.
Systemic Distribution Characteristics and Models (e.g., Two-Compartment Model)
The systemic distribution of treosulfan in preclinical models is generally well-described by an open two-compartment model with first-order distribution and elimination kinetics. d-nb.infomdpi.com However, a population pharmacokinetic study in rats found that while a one-compartment model best described treosulfan concentrations in plasma, a two-compartment model was more suitable for describing its concentrations in the brain. nih.govnih.gov
Studies in rats have provided specific parameters regarding the volume of distribution and clearance. For instance, the unbound fraction of treosulfan in acidified rat plasma and tissue homogenates was found to exceed 0.94. nih.gov This indicates that treosulfan binds weakly to proteins. nih.gov Furthermore, gender-related differences in pharmacokinetics have been observed in rats, with female rats exhibiting a faster elimination of treosulfan from plasma. nih.govnih.gov
| Parameter | Male Rats | Female Rats |
|---|---|---|
| Plasma Clearance | 0.273 L/h/kg nih.gov | 0.419 L/h/kg nih.gov |
| Volume of Distribution (V/F) | 1.02 ± 0.07 L/kg nih.gov | 0.96 ± 0.06 L/kg nih.gov |
Blood-Brain Barrier Penetration Studies (In vitro and Animal Models)
The capacity of Treosulfan to penetrate the central nervous system has been a subject of significant preclinical investigation, yielding data on its limited transport across the blood-brain barrier (BBB).
In vitro research utilizing a model with primary porcine brain capillary endothelial cells demonstrated that Treosulfan exhibits restricted permeability. The transport of the drug was measured in two directions: influx (apical-to-basolateral, A-to-B) and efflux (basolateral-to-apical, B-to-A). For Treosulfan, the influx permeability was found to be lower (1.6%) than the efflux permeability (3.0%), indicating an active removal from the barrier endothelium. nih.gov This suggests that the drug does not readily enter the brain from the bloodstream.
Animal models have corroborated these findings. A population pharmacokinetic model developed from studies in rats confirmed that both Treosulfan and its active monoepoxide metabolite, (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM), poorly penetrate the BBB. cancer.gov The analysis indicated that the efflux of Treosulfan from the brain is substantially greater than its influx, with the ratio of influx to efflux clearances calculated at 0.120. cancer.gov
Further studies in rats have explored the influence of age on BBB penetration. These investigations revealed that brain exposure to Treosulfan was greater in juvenile rats compared to young adult rats. mdpi.comosti.gov The mean brain-to-plasma area under the curve (AUC) ratio for unbound Treosulfan was higher in younger animals, suggesting that the immature BBB in very young subjects may permit increased penetration of the compound into the central nervous system. nih.govmdpi.com In one study, the mean brain-to-plasma AUC ratio was 0.16 in younger rats and 0.08 in older rats. nih.gov Additionally, it was noted in a rat model that Treosulfan is eliminated from the brain approximately two times more slowly than from the blood and other organs. nih.gov
| Model System | Parameter | Finding | Reference |
|---|---|---|---|
| In vitro (Porcine Brain Endothelial Cells) | Influx (A-to-B) Permeability | 1.6% | nih.gov |
| In vitro (Porcine Brain Endothelial Cells) | Efflux (B-to-A) Permeability | 3.0% | nih.gov |
| In vivo (Rat Model) | Influx/Efflux Clearance Ratio | 0.120 | cancer.gov |
| In vivo (Juvenile Rats) | Brain/Plasma AUC Ratio (Unbound) | 0.14 - 0.17 | mdpi.comosti.gov |
| In vivo (Young Adult Rats) | Brain/Plasma AUC Ratio (Unbound) | 0.07 - 0.10 | mdpi.comosti.gov |
Investigations of Protein Binding in Plasma and Tissues
Direct examination of Treosulfan's binding to plasma and tissue proteins under physiological pH has been challenging due to its spontaneous conversion to its epoxide derivatives. nih.gov However, indirect evidence from preclinical studies strongly indicates that Treosulfan exhibits very weak binding to these proteins.
The distribution of the drug in animal models also supports this finding. In rats, the ratio of the AUC of Treosulfan in various tissues (liver, lungs, muscle, and bone marrow) to its AUC in plasma was observed to range from 0.8 to 1.0. nih.gov This near-equal distribution between tissues and plasma, combined with the nonelectrolyte character of the molecule, provides further indirect evidence for its low affinity for protein binding. nih.gov
Elimination Pathways and Kinetics in Preclinical Investigations
Renal Clearance Mechanisms (Glomerular Filtration and Tubular Reabsorption)
The primary route for the elimination of unchanged Treosulfan is through the kidneys. While direct preclinical quantification of renal clearance mechanisms is not extensively detailed in available literature, the process is understood to involve both glomerular filtration and subsequent tubular reabsorption. nih.gov This understanding is largely inferred from the compound's low plasma protein binding and data from clinical studies. nih.gov
Given that Treosulfan is weakly bound to plasma proteins, it is freely available for filtration at the glomerulus. nih.gov Following filtration, a significant portion of the drug is believed to be reabsorbed back into the circulation from the renal tubules. Analysis of clinical pharmacokinetic data suggests a marked tubular reabsorption rate of approximately 60%. nih.gov This high rate of reabsorption indicates that Treosulfan readily penetrates biological membranes. nih.gov
Terminal Half-Life Determination in Non-Human Systems
The terminal half-life of Treosulfan and its active metabolites has been determined in various non-human systems, characterizing it as a compound with relatively rapid elimination.
In a rabbit model, when Treosulfan was administered, its terminal half-life was determined to be 1.6 hours. nih.gov The active metabolites of Treosulfan, S,S-EBDM and (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB), were eliminated even more rapidly when administered directly to rabbits, with very short half-lives of 0.069 hours and 0.046 hours, respectively. nih.gov
In a rat model, while the half-life in blood and most organs was short, the elimination from the brain was found to be two times slower, though still considered relatively rapid. nih.gov
| Compound | Animal Model | Terminal Half-Life (t½) | Reference |
|---|---|---|---|
| Treosulfan | Rabbit | 1.6 hours | nih.gov |
| S,S-EBDM | Rabbit | 0.069 hours (4.1 minutes) | nih.gov |
| S,S-DEB | Rabbit | 0.046 hours (2.8 minutes) | nih.gov |
Determinants of Pharmacokinetic Variability in Preclinical Contexts
Influence of Physiological Variables (e.g., Body Temperature, Blood pH) in Animal Studies
A key determinant of Treosulfan's pharmacokinetics is its non-enzymatic conversion into its active epoxide metabolites, a process that is highly sensitive to physiological variables, specifically body temperature and blood pH. nih.govresearchgate.net
Exploration of Genetic Polymorphisms and Their Impact on Downstream Activity (e.g., GSTA1*B)
The investigation into the role of genetic polymorphisms in the metabolism and activity of Treosulfan has been significantly influenced by its structural similarity to Busulfan. For Busulfan, clearance is heavily dependent on conjugation with glutathione (GSH), a reaction catalyzed primarily by the enzyme Glutathione S-transferase Alpha 1 (GSTA1). Consequently, genetic variants in the GSTA1 gene, such as the low-expression GSTA1*B allele, are known to substantially decrease Busulfan clearance and increase drug exposure nih.govnii.ac.jpsemanticscholar.org. This established relationship for Busulfan prompted research into whether similar pharmacogenetic effects exist for Treosulfan.
However, preclinical research indicates a fundamental difference in the metabolic pathway of the parent drug, Treosulfan, compared to Busulfan. An in vitro kinetic study was conducted to determine if Treosulfan is capable of conjugating with GSH, either spontaneously or enzymatically via GSTs found in human liver cytosol nih.govnih.gov. The study incubated Treosulfan with GSH both in the presence and absence of human liver cytosol, which contains the main store of GST enzymes nih.govnih.gov. Results showed that the decay rate of Treosulfan was not statistically different under these conditions compared to its conversion rate in a buffer-only solution nih.govnih.gov.
Despite this, the downstream activity of Treosulfan may still be influenced by GST genetics. Treosulfan is a prodrug that spontaneously converts under physiological conditions to its active epoxy metabolites, (2S,3S)-1,2:3,4-diepoxybutane (S,S-EBDM) nih.gov. The elimination of these active epoxides is believed to involve pathways that include glutathione S-transferase nih.gov. While direct preclinical data is limited, one clinical study observed that patients with β-Thalassemia carrying the GSTA1B variant genotype had poorer survival outcomes when treated with a Treosulfan-based conditioning regimen researchgate.net. The researchers hypothesized that the GSTA1B polymorphism might affect the metabolism of the S,S-EBDM metabolite, potentially leading to increased exposure to this active compound and contributing to greater toxicity researchgate.net. This remains an area for further investigation to fully elucidate the impact of GST polymorphisms on the active metabolites of Treosulfan.
Research Findings: In Vitro Conjugation of Treosulfan with Glutathione
The following table summarizes the key findings from a preclinical study investigating the interaction between Treosulfan and Glutathione S-Transferase (GST).
| Experimental Condition | First-Order Reaction Rate Constant (k) | Statistical Significance | Conclusion |
| Treosulfan in pH 7.2 Buffer Only | ~0.25 h⁻¹ | Reference | Baseline degradation rate of Treosulfan. |
| Treosulfan + Glutathione (GSH) | No statistical difference from buffer only | Not Significant | Treosulfan does not undergo noticeable spontaneous conjugation with GSH. nih.govnih.gov |
| Treosulfan + GSH + Human Liver Cytosol | No statistical difference from buffer only | Not Significant | Treosulfan clearance is independent of enzymatic conjugation by liver GSTs. nih.govnih.gov |
Preclinical Efficacy and Antineoplastic Activity Investigations
In vitro Cytotoxicity Studies
In vitro studies have been crucial in understanding the direct cytotoxic effects of tresulfan on malignant cells, providing insights into its mechanism of action and identifying potentially sensitive tumor types.
Cell Line Sensitivity Profiling
This compound has demonstrated cytotoxic activity against a variety of cancer cell lines. Studies have shown its efficacy against leukemia-derived cell lines such as HL-60 and K562. researchgate.nettandfonline.com Specifically, the HL-60 cell line has been found to be more sensitive to treosulfan (B1682457) compared to the K562 cell line. tandfonline.com
Beyond hematologic malignancies, this compound has also shown activity against solid tumor cell lines. Investigations into pancreatic cancer cell lines, including Panc-1, Miapaca-2, and Capan-2, have revealed that treosulfan is potently cytotoxic against these lines. iiarjournals.org Furthermore, studies on prostate cancer cell lines, such as LNCaP, DU145, and PC3, have demonstrated their sensitivity to the cytotoxic activity of this compound. iiarjournals.orgnih.gov Preclinical studies have also indicated potent activity against Ewing's sarcoma cell lines. clinicaltrialsregister.eunih.gov While the provided search results mention renal cell carcinoma and gliomas in the context of preclinical studies, detailed in vitro sensitivity profiling for specific cell lines like those listed (beyond general renal tumor cell lines) was not extensively found within the search results. However, treosulfan has shown antiproliferative activity in renal tumor cell lines. nih.gov
Concentration-Dependent Effects on Cell Growth and Viability
The cytotoxic effects of this compound on cancer cell lines are typically concentration- and time-dependent. Studies on HL-60 cells showed that cell viability decreased with increasing concentrations of treosulfan, with a significantly lower IC50 value observed after 48 hours compared to 24 hours, indicating increased toxicity over time. tandfonline.com For K562 cells, the IC50 after 24 hours was more than double the IC50 after 48 hours, also demonstrating time-dependent cytotoxicity. researchgate.net
In prostate cancer cell lines (LNCaP, DU145, and PC3), treosulfan inhibited cell viability and induced cell death in a dose- and time-dependent manner. iiarjournals.orgnih.gov For instance, in DU145 cells, concentrations of 10-100 µM exhibited a dose- and time-dependent cytotoxic effect, with higher concentrations leading to near complete cell destruction over a few days. iiarjournals.org Similarly, PC3 cells showed an almost linear trend of decreasing viability with increasing treosulfan concentrations over time. iiarjournals.org Pancreatic cancer cell lines (Panc-1, Miapaca-2, Capan-2) also exhibited potent cytotoxicity in a concentration-dependent manner within tested ranges. iiarjournals.org
The following table summarizes some reported IC50 values for this compound in specific cell lines:
| Cell Line | Incubation Time | IC50 (µM) | Source |
| HL-60 | 24 h | 9.2 | tandfonline.com |
| HL-60 | 48 h | 1.6 | tandfonline.com |
| K562 | 24 h | 151 | researchgate.nettandfonline.com |
| K562 | 48 h | 62 | researchgate.nettandfonline.com |
| Panc-1 | 72 h | ~13.0 | iiarjournals.org |
| Miapaca-2 | 72 h | ~6.5 | iiarjournals.org |
| Capan-2 | 72 h | ~7.6* | iiarjournals.org |
*Note: IC50 values for Panc-1, Miapaca-2, and Capan-2 were converted from µg/ml using the molecular weight of treosulfan (278.29 g/mol ). wikipedia.orguni.lu
Comparative Analysis with Other Alkylating Agents
Preclinical studies have frequently compared the in vitro cytotoxic activity of this compound to that of other alkylating agents, particularly busulfan (B1668071). Multiple studies have indicated that treosulfan is consistently more cytotoxic than busulfan in vitro against various cancer cell lines. researchgate.netnih.govnih.govnih.gov
For instance, in pediatric leukemic cells and leukemia-derived cell lines, treosulfan demonstrated stronger activity compared to busulfan. researchgate.netnih.gov A study comparing treosulfan and busulfan on pediatric tumor cell lines, including leukemia and Ewing's sarcoma lines, found that treosulfan was consistently more cytotoxic, with significantly lower concentrations required for 50% growth inhibition. nih.gov Similarly, in Ewing's sarcoma cell lines, treosulfan had a greater inhibitory effect on cell growth at equivalent concentrations compared to busulfan and induced apoptosis at lower concentrations. nih.gov While both drugs exhibited similar cytotoxicity profiles (busulfan-sensitive lines were also sensitive to treosulfan), treosulfan generally showed superior in vitro potency. nih.gov
In vivo Antitumor Activity in Xenograft Models
In vivo studies using xenograft models have been essential for evaluating the antitumor activity of this compound in a more complex biological setting, providing evidence of its potential therapeutic efficacy against various malignancies.
Efficacy in Hematologic Malignancies
Preclinical studies have demonstrated the intense activity of this compound against hematologic malignancies in in vivo models. Potent in vivo activity has been observed against acute and chronic leukemia in murine xenograft models. researchgate.net
Specifically, in human acute lymphoblastic leukemia (ALL) models xenotransplanted into immunodeficient mice, treosulfan exhibited significant antileukemic activity. nih.gov Comparative studies in these ALL models showed that equitoxic doses of treosulfan were more effective than busulfan or cyclophosphamide (B585) in inducing complete regressions and achieving long-term survival without tumor regrowth. nih.gov Preclinical studies have also shown intense activity against acute myeloid leukemia (AML) cells in various models, with some studies suggesting it was even more marked than busulfan in several models. researchgate.netwikipedia.org
Efficacy in Solid Tumor Models
This compound has also shown promising in vivo antitumor activity in various solid tumor xenograft models. Studies have demonstrated its antineoplastic activity in preclinical models of melanoma, breast, lung, and renal-cell carcinomas. nih.gov
In human breast carcinoma xenografts in athymic mice, treosulfan demonstrated pronounced antitumor activity against several lines, inducing irreversible and complete remission in some models and significant growth inhibition in others. nih.gov In these breast carcinoma models, treosulfan caused more pronounced growth reduction than equitoxic doses of cyclophosphamide in some cases. nih.gov
Investigations into renal tumor xenografts in mice revealed that treosulfan was capable of inducing pronounced growth inhibitions, ranging from 60% to 100%, compared to untreated controls. nih.gov In one renal-cell carcinoma xenograft model, a high dose of treosulfan even led to complete remission lasting for more than three weeks. nih.gov Treosulfan was found to be more effective than cyclophosphamide and vinblastine (B1199706) in one renal carcinoma model, showed similar activity in another, and was slightly less effective than cyclophosphamide and vinblastine in a renal sarcoma model. nih.gov
Comparative Effectiveness Studies with Established Chemotherapeutic Agents (e.g., Busulfan, Cyclophosphamide, Vinblastine, Melphalan)
Preclinical studies have investigated the antineoplastic activity of treosulfan in comparison to established chemotherapeutic agents such as busulfan and cyclophosphamide. In human acute lymphoblastic leukemia (ALL) models xenotransplanted into non-obese diabetic (NOD)/severe combined immunodeficient (SCID) mice, treosulfan demonstrated significant antileukemic activity. Treosulfan treatment resulted in complete regression of established subcutaneous nodules in certain ALL models and long-term survival without tumor regrowth. Equitoxic doses of busulfan or cyclophosphamide were found to be less effective in terms of complete regressions and the number of cured animals in these models nih.gov.
In studies involving renal cell carcinoma and renal sarcoma models, treosulfan showed activity comparable to or slightly less than that of cyclophosphamide and vinblastine depending on the specific tumor model. In heterotransplanted renal-cell carcinoma N-U 26, treosulfan exhibited similar activity to established cytostatic drugs tested. However, in the renal sarcoma MRI-H 121, both cyclophosphamide and vinblastine were slightly more effective than treosulfan researchgate.net. In vitro studies using renal cell carcinoma monolayers showed that treosulfan induced cell growth inhibition researchgate.net.
Myeloablative and Immunosuppressive Activities in Animal Models
Treosulfan has demonstrated both myeloablative and immunosuppressive properties in animal models, supporting its use in conditioning regimens for HSCT researchgate.netnih.gov.
Quantification of Myeloablation
Studies in BALB/c mice comparing treosulfan, busulfan, and cyclophosphamide at sublethal doses showed that treosulfan and busulfan induced a high and persistent degree of myeloablation compared to cyclophosphamide researchgate.netnih.gov. Quantification of myeloablation was performed using assays such as colony-forming unit granulocyte macrophage (CFU-GM) assay on marrow cells researchgate.netnih.gov.
Effects on Hematopoietic Reconstitution
While treosulfan is used as a conditioning agent to facilitate hematopoietic reconstitution after transplantation, some studies have investigated its direct effects on this process. In a mouse model, treosulfan conditioning resulted in high levels of sustained bone marrow chimerism frontiersin.org. However, in the context of microglia reconstitution in the brain following HSCT, treosulfan alone was not as effective as busulfan in inducing microglia replacement, suggesting differences in their ability to modulate the local brain environment and create "space" for engraftment of certain cell populations pnas.org.
Facilitation of Graft Engraftment in Transplantation Models
Treosulfan's myeloablative and immunosuppressive properties contribute to its ability to facilitate graft engraftment in transplantation models wikipedia.orgciteab.comwikipedia.org. Preclinical data have confirmed a pronounced effect of treosulfan against hematopoietic stem cells, and repeated dosing has been shown to be as effective as busulfan or total body irradiation (TBI) in inducing reliable donor-cell engraftment in preclinical models researchgate.netnih.gov. Treosulfan-based conditioning regimens have achieved high rates of donor cell engraftment in pediatric patients undergoing HSCT for non-malignant diseases nih.gov. The combination of treosulfan and fludarabine (B1672870) has been shown to provide full donor chimerism researchgate.net.
Interactive Table: Comparative Preclinical Activity
| Compound | Antineoplastic Activity (vs. Treosulfan) | Myeloablation (vs. Treosulfan) | Immunosuppression (vs. Treosulfan) | Graft Engraftment Facilitation (vs. Treosulfan) |
| Busulfan | Less effective in some ALL models nih.gov | High and persisting researchgate.netnih.gov | Less effective in depleting splenic B and T cells researchgate.netnih.gov | Comparable effectiveness in inducing reliable donor-cell engraftment researchgate.netnih.gov |
| Cyclophosphamide | Less effective in some ALL models nih.gov | Lower degree researchgate.netnih.gov | Less effective in depleting splenic B and T cells researchgate.netnih.gov | Not directly compared in search results for this aspect |
| Vinblastine | Slightly more effective in one renal sarcoma model researchgate.net | Not directly compared in search results for this aspect | Not directly compared in search results for this aspect | Not directly compared in search results for this aspect |
| Melphalan (B128) | Comparable effectiveness in AML ASCT mdpi.comnih.govresearchgate.net | Not directly compared in search results for this aspect | Not directly compared in search results for this aspect | Not directly compared in search results for this aspect |
Advanced Research Methodologies and Computational Modeling
Analytical Methodologies for Compound Quantification in Research Settings
Accurate quantification of treosulfan (B1682457) and its metabolites in various matrices is crucial for pharmacokinetic and pharmacodynamic studies. Several analytical techniques have been developed and validated for this purpose.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Procedures
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used and sensitive technique for the determination of treosulfan and its active epoxide metabolites in biological samples such as plasma, urine, and brain tissue. nih.govresearchgate.net This method allows for the simultaneous determination of treosulfan and its monoepoxide (S,S-EBDM). nih.gov
A validated HPLC-MS/MS method for treosulfan and S,S-EBDM in rat plasma and brain homogenate supernatant requires small sample volumes. nih.gov Protein-free analytes and internal standards are typically isolated by ultrafiltration. nih.gov Chromatographic separation is achieved using a reversed-phase column with an isocratic elution. nih.gov Detection is performed using a triple-quadrupole mass spectrometer with multiple-reaction monitoring following electrospray ionization. nih.gov
Validation of HPLC-MS/MS methods for treosulfan in biological matrices has been conducted according to regulatory guidelines, demonstrating adequate precision, accuracy, and linearity over specified concentration ranges. nih.govuniversiteitleiden.nlnih.gov For instance, calibration curves for treosulfan and S,S-EBDM in plasma and brain homogenate supernatant have shown linearity within defined micromolar ranges. nih.gov The limits of quantitation for these methods are typically lower compared to older bioanalytical techniques. nih.gov
HPLC coupled with UV detection after derivatization has also been employed for treosulfan analysis, offering greater sensitivity compared to refractometric detection methods that only quantify treosulfan. researchgate.net This approach allows for the determination of the sum of treosulfan and its epoxy metabolites, which can correlate with total alkylating activity. researchgate.net
Simultaneous measurement of treosulfan and other agents like fludarabine (B1672870) in plasma can be achieved using turbulent flow liquid chromatography-tandem mass spectrometry (TFLC-MS/MS), which is beneficial for therapeutic drug monitoring. msacl.orgoup.com This method involves sample preparation steps like extraction with methanol (B129727) containing internal standards and subsequent injection into the TFLC-MS/MS system. msacl.org
Stability Profiling in Biological Fluids and Cell Culture Media for Research Purposes
The stability of treosulfan in biological fluids and cell culture media is a critical factor in research studies, influencing sample handling and experimental design. Treosulfan is a prodrug that undergoes non-enzymatic activation to active epoxides, a process influenced by pH and temperature. tandfonline.comresearchgate.netresearchgate.netmdpi.com
Studies have investigated treosulfan stability in plasma, urine, and cell culture media under different conditions. In plasma, treosulfan can be safely frozen for short periods (up to 8 hours); however, for longer storage, acidification is recommended to prevent degradation. tandfonline.comresearchgate.netresearchgate.net Urine samples and cell culture media can generally be frozen regardless of their pH. tandfonline.comresearchgate.netresearchgate.net
Incubation of treosulfan at 37°C for 24 hours in cell culture media can lead to 100% activation of the drug to its active epoxides, which is relevant for in vitro cytotoxicity studies. tandfonline.comresearchgate.netresearchgate.net Treosulfan degradation in cell culture media is faster at higher pH (e.g., pH 8.3) compared to neutral pH (pH 7.4). tandfonline.com At 37°C, treosulfan concentration can drop significantly over 24 hours, except at acidic pH. tandfonline.com Freezing at -20°C generally provides good stability, with less than 8% loss in 24 hours across different pH values. tandfonline.com Long-term storage at -20°C shows better stability in acidified samples. tandfonline.com
In urine samples, treosulfan exhibits a similar stability pattern to plasma, with slightly higher stability. tandfonline.com Acidified urine samples show high stability at room temperature over 72 hours, while stability is lower at neutral and basic pH, particularly at 37°C. tandfonline.com Freezing urine samples at -20°C maintains over 89% stability up to 72 hours regardless of pH. tandfonline.com
For analytical purposes, treosulfan and its monoepoxide have shown stability in acidified plasma and brain homogenate supernatant samples for several hours at room temperature and for months when frozen at -80°C. nih.gov They are also stable through multiple freeze-thaw cycles. nih.gov
In Vitro Experimental Model Systems
In vitro model systems are essential tools for investigating the mechanisms of action, efficacy, and transport of treosulfan at the cellular level.
Application of 2D and 3D Cell Culture Systems for Mechanistic and Efficacy Studies
Two-dimensional (2D) and three-dimensional (3D) cell culture systems are utilized to study the effects of treosulfan on various cell lines. These models allow for the assessment of cytotoxicity, mechanistic pathways, and potential efficacy against specific cell types.
Studies have demonstrated the cytotoxic effects of treosulfan on different cancer cell lines, including prostate cancer cell lines (LNCaP, DU145, and PC3) and leukemia cell lines (HL-60 and K562). tandfonline.comiiarjournals.org Treosulfan inhibits cell viability and induces cell death in a dose- and time-dependent manner in these cell lines. iiarjournals.org For example, specific concentrations of treosulfan have been shown to extinguish the viability of prostate cancer cell lines after varying incubation periods. iiarjournals.org
Interactive Table 1: Treosulfan Cytotoxicity on Prostate Cancer Cell Lines
| Cell Line (Hormone Sensitivity) | Treosulfan Concentration (µM) | Time to Extinguish Viability |
| DU145 (Independent) | 500 | 1 day |
| PC3 (Independent) | 500 | 1 day |
| LNCaP (Sensitive) | 500 | 2 days |
| LNCaP (Sensitive) | 250 | 3 days |
| DU145 (Independent) | 100 | 3 days |
| PC3 (Independent) | 200 | 3 days |
*Based on data from search result iiarjournals.org.
Differences in sensitivity to treosulfan have been observed between cell lines. For instance, the HL-60 cell line has shown higher sensitivity to treosulfan compared to the K562 cell line. tandfonline.comnih.gov Pre-incubation of treosulfan at 37°C for 24 hours, which leads to its activation, has been shown to increase its cytotoxicity in HL-60 cells. tandfonline.comresearchgate.netresearchgate.netnih.gov
In vitro chemoresponse assays using cell cultures, such as the ATP tumor chemoresponse assay, have been employed to study the effectiveness of treosulfan, sometimes in combination with other agents, against specific cancers like malignant gliomas. cancerindex.org These assays can provide comparable results to other chemotherapy resistance assays. cancerindex.org
Development and Utilization of Blood-Brain Barrier In Vitro Models for Transport Investigations
In vitro blood-brain barrier (BBB) models are developed and utilized to investigate the transport of treosulfan across this crucial biological barrier. Understanding treosulfan's permeability across the BBB is important, particularly in the context of treating central nervous system malignancies.
An in vitro BBB model consisting of primary porcine brain capillary endothelial cells has been used to determine the transport of treosulfan across the cell monolayer. researchgate.netnih.govsemanticscholar.org These models aim to simulate the human BBB. researchgate.netnih.gov Transport studies measure drug permeability in both the influx (apical-to-basolateral) and efflux (basolateral-to-apical) directions. researchgate.netnih.gov
Studies using these models have shown that the apical-to-basolateral permeability of treosulfan is lower than its basolateral-to-apical permeability. researchgate.netnih.gov For example, one study reported an A-to-B permeability of 1.6% and a B-to-A permeability of 3.0% for treosulfan. researchgate.netnih.gov This suggests a limited ability of treosulfan to cross the BBB from the blood side into the brain. Such in vitro data can provide initial insights into the potential for treosulfan to reach therapeutic concentrations in the brain. researchgate.netnih.gov
Various types of in vitro BBB models exist, including monolayer models using Transwell inserts and more complex dynamic models incorporating shear stress and multiple cell types like astrocytes. dovepress.com Microfluidic-based BBB models have also been developed to address some limitations of dynamic models. dovepress.com These models can incorporate features like tight junction proteins and display high transendothelial electrical resistance (TEER) values, indicative of a functional barrier. dovepress.com
Computational and Physiologically-Based Pharmacokinetic (PBPK) Modeling
Computational approaches, particularly Physiologically-Based Pharmacokinetic (PBPK) modeling, are valuable tools for simulating and predicting the behavior of treosulfan within the body. PBPK modeling integrates in vitro and in vivo data to create mathematical models that describe drug absorption, distribution, metabolism, and excretion (ADME).
PBPK models for treosulfan have been developed to predict plasma concentration-time profiles and exposure levels following administration. nih.govnih.govresearchgate.net These models are built using both literature data and unpublished clinical data. nih.govnih.govresearchgate.net They can be used to assess potential drug-drug interactions (DDIs) by simulating the effects of treosulfan on the pharmacokinetics of other drugs, particularly those metabolized by cytochrome P450 (CYP) enzymes or transported by P-glycoprotein (P-gp). nih.govnih.govresearchgate.netmedex.com.bdeuropa.euhres.ca
PBPK modeling has predicted weak to moderate inhibitory potential of treosulfan on CYP3A4 and a weak inhibitory potential on CYP2C19. nih.govnih.govresearchgate.neteuropa.euhres.ca Treosulfan was not predicted to cause a significant interaction with P-gp. nih.govnih.govresearchgate.netmedex.com.bdeuropa.euhres.ca These predictions are based on in vitro data assessing the transporter inhibitory potential of treosulfan in various cell test systems and transporter-expressing membrane vesicles. nih.gov
Interactive Table 2: Predicted Drug-Drug Interactions based on PBPK Modeling
| Enzyme/Transporter | Probe Substrate | Predicted Interaction Potential (AUC Ratio) | Classification |
| CYP3A4 | Midazolam | ≥1.25 and <2 (weak) to ≥2 and <5 (moderate) | Weak to Moderate Inhibitor |
| CYP2C19 | Omeprazole (B731) | ≥1.25 and <2 | Weak Inhibitor |
| P-gp | Digoxin (B3395198) | <1.25 | Negligible Interaction |
*Based on data from search results nih.govnih.govresearchgate.netmedex.com.bdeuropa.euhres.ca.
PBPK models can also be used to explore the effect of potential covariates on treosulfan pharmacokinetics in specific populations, such as pediatric patients. researchgate.net Population pharmacokinetic models, including one- and two-compartment models, have been developed to describe treosulfan disposition. researchgate.netresearchgate.netnih.gov These models help in understanding interpatient variability in treosulfan exposure. mdpi.comnih.govresearchgate.net
Development of Population Pharmacokinetic Models in Preclinical Subjects
Population pharmacokinetic (PopPK) modeling is a valuable tool for characterizing drug disposition within a population and identifying factors contributing to variability. For treosulfan, PopPK models have been developed to understand its behavior, particularly in the context of conditioning regimens for hematopoietic stem cell transplantation (HSCT).
Studies have evaluated intravenously infused treosulfan in both adult and pediatric patients undergoing allogeneic HSCT. An initial PopPK model was developed using data from historical trials involving 116 adult and pediatric subjects to inform dose recommendations for children in subsequent prospective trials. nih.gov This model was later updated with an additional 83 pediatric PK profiles from these trials. nih.gov
The final PopPK model for treosulfan was described as a two-compartmental model with linear elimination. nih.gov Inter-individual variability was incorporated for clearance (CL), central volume (V1), peripheral volume (V2), and inter-compartmental clearance (Q). nih.gov The model identified body surface area (BSA) as a significant covariate influencing CL, V1, V2, and Q. nih.gov
The median post-hoc estimated treosulfan clearance was reported as 10.8 L/h/m², with a wide inter-individual variability of 68%. nih.gov Similarly, the median post-hoc estimated area under the curve (AUC) for treosulfan was 1,326 mg*h/L, exhibiting a 64% inter-individual variability. nih.gov These findings highlight the considerable variability in treosulfan pharmacokinetics among individuals.
Based on the PopPK modeling, a simplified BSA-dependent dose recommendation for children was developed. nih.gov This approach aims to achieve treosulfan exposure comparable to a dose of 14 g/m² in adults, irrespective of the child's age and without requiring individual therapeutic drug monitoring. nih.gov
Data from a study on treosulfan pharmacokinetics in patients with thalassemia major undergoing HSCT (n=87) receiving 14 g/m²/day showed a median AUC of 1,326 mg*h/L and a median CL of 10.8 L/h/m². nih.gov The study noted wide inter-individual variability in both AUC (64%) and CL (68%) that was not explained by the demographic or biochemical variables tested. nih.gov
Previous studies have also described treosulfan pharmacokinetics. One study in 18 adults (median age 44) receiving a treosulfan/cyclophosphamide (B585) regimen reported a mean treosulfan AUC of 1,104 ± 173 mg/L*h. nih.gov Another study in seven children (median age 14) with various hematological malignancies and treosulfan doses (10, 12, or 14 g/m²/day) reported a 70% inter-individual variability in exposure. nih.gov In contrast, a study in 20 children with different indications for HSCT showed notably less variability (14.5%). nih.gov
Integration of Physicochemical Properties for Permeability Prediction
The physicochemical properties of a compound are fundamental determinants of its permeability across biological barriers, including the blood-brain barrier (BBB). Computational approaches integrate these properties to predict permeability, offering valuable insights into drug distribution.
Studies investigating the transport of treosulfan across an in-vitro blood-brain barrier model, consisting of primary porcine brain capillary endothelial cells, have utilized physicochemical properties for permeability estimation. researchgate.net, nih.gov Parallel to experimental measurements, the permeability of treosulfan across this in-vitro BBB was estimated based on its physicochemical characteristics. researchgate.net, nih.gov
In the in-vitro BBB model, the apical-to-basolateral (A-to-B) permeability of treosulfan was measured to be lower (1.6%) than the basolateral-to-apical (B-to-A) permeability (3.0%). researchgate.net, nih.gov This contrasts with temozolomide, a reference substance, which showed higher A-to-B permeability (13.1%) than B-to-A permeability (7.2%). researchgate.net, nih.gov The in-vitro BBB model used was considered to properly simulate the human BBB for temozolomide, suggesting that the values obtained for treosulfan are also meaningful. researchgate.net, nih.gov
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, utilize physicochemical properties as descriptors to predict various pharmacokinetic and pharmacodynamic parameters, including permeability. nih.gov These models can predict properties like solubility, lipophilicity, and permeability, contributing to the understanding of drug behavior. nih.gov While QSAR models have advanced ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction, they are not yet a complete replacement for in vitro or in vivo studies. nih.gov
Simulation and Prediction of Drug-Drug Interactions (e.g., CYP Enzymes, P-gp)
Computational modeling, particularly physiologically-based pharmacokinetic (PBPK) modeling, is employed to simulate and predict potential drug-drug interactions (DDIs) involving treosulfan and drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes and transporters such as P-glycoprotein (P-gp).
A mechanistic PBPK model for treosulfan has been developed using in vitro to in vivo extrapolation to assess its DDI potential with CYP isoenzymes and P-gp substrates. nih.gov, nih.gov, researchgate.net This model was built based on literature and unpublished clinical data. nih.gov, nih.gov, researchgate.net The PBPK DDI analysis utilized FDA DDI index drugs as probe substrates: midazolam for CYP3A4, omeprazole for CYP2C19, and digoxin for P-gp. nih.gov, nih.gov, researchgate.net
The PBPK model for treosulfan successfully predicted the plasma concentration-time profiles and exposure levels of treosulfan during standard conditioning treatment. nih.gov, nih.gov, researchgate.net The model predicted a medium potential for DDI on CYP3A4, with a maximum area under the concentration-time curve ratio (AUCRmax) of 2.23 using midazolam as the probe substrate. nih.gov, nih.gov, researchgate.net A low potential for DDI on CYP2C19 was predicted, with an AUCRmax of 1.6 using omeprazole. nih.gov, nih.gov, researchgate.net Treosulfan was not predicted to cause a DDI on P-gp. nih.gov, nih.gov, researchgate.net
Despite these predictions, in vitro studies were unable to completely rule out potential DDIs with high plasma concentrations of treosulfan and substrates of CYP3A4, CYP2C19, and/or P-gp. drugs.com According to physiologically-based pharmacokinetic modeling, treosulfan is predicted to be a weak to moderate CYP3A4 inhibitor and a weak CYP2C19 inhibitor, with negligible inhibitory effects on P-gp. drugs.com
Caution is recommended when coadministering treosulfan with substrates of CYP3A4, CYP2C19, and/or P-gp, especially those with a narrow therapeutic range. drugs.com Some authorities suggest administering these substrates either 2 hours before or 8 hours after the treosulfan infusion if concomitant use is necessary. drugs.com
Modeling of Neutrophil Dynamics in Response to Treatment
Modeling of neutrophil dynamics is crucial for understanding the hematological effects of cytotoxic agents like treosulfan, particularly in the context of HSCT conditioning where myelosuppression is a desired outcome.
Semimechanistic pharmacokinetic-pharmacodynamic (PKPD) models have been developed to link treosulfan exposure to neutrophil reconstitution dynamics in children undergoing HSCT. nih.gov, researchgate.net, nih.gov One such model applied the Friberg semimechanistic neutropenia model, using a maximum efficacy model to describe treosulfan's effects on various stages of neutrophil maturation. nih.gov, researchgate.net System parameters in this model were consistent across both busulfan (B1668071) and treosulfan. nih.gov, researchgate.net
The model incorporated the effect of HSCT as an amount of progenitor cells that enhance the proliferation and maturation compartments of neutrophils. nih.gov, researchgate.net Busulfan and treosulfan were shown to reduce the proliferation rate constant (Kprol), inducing neutropenia as a function of their predicted plasma concentrations. nih.gov
Data from studies involving children receiving busulfan or treosulfan for HSCT conditioning have been used to develop these models. nih.gov, page-meeting.org, researchgate.net These models predict neutrophil reconstitution trajectories and can be useful tools for clinical management. page-meeting.org Increased neutropenia appears to be beneficial for patients with malignant disease. page-meeting.org
The final model in one study included separate steady-state neutrophil counts before and after transplant. page-meeting.org HSCT enhanced cell proliferation and maturation, increasing related parameters by two-fold with a latency period of 9 days. page-meeting.org
Computational Modeling of Stem and Progenitor Cell Kinetics in Hematopoiesis
Computational modeling is increasingly applied to study the kinetics of stem and progenitor cells in hematopoiesis, providing insights into differentiation pathways and the impact of cytotoxic agents like treosulfan.
Computational models have been developed to identify plausible lineage hierarchies in human hematopoiesis by abstracting experimental evidence into different differentiation hierarchies, each comprising multiple cell type compartments. nih.gov, nih.gov These models utilize ordinary differential equations fitted to time-resolved data of differentiating hematopoietic stem cells (HSCs) from healthy donors. nih.gov, nih.gov
These modeling approaches can infer differentiation hierarchies in a personalized manner and be used to gain insights into kinetic alterations in diseased hematopoiesis. nih.gov, nih.gov Studies have shown that for most donors, the classical model of hematopoiesis is preferred. nih.gov, nih.gov
Computational modeling can also explore concepts like replicative senescence in hematopoietic development. aging-us.com A multi-compartmental model based on ordinary differential equations has been developed, hypothesizing that the percentage of self-renewal versus differentiation at each maturation step is regulated by an external feedback mechanism related to the number of mature blood cells. aging-us.com This model suggests that hematopoiesis can be maintained over a lifetime with a restriction to a limited number of cell divisions for HSCs, provided they have a slow division rate and high self-renewal rate. aging-us.com
While the direct application of these specific hematopoietic stem and progenitor cell kinetics models to treosulfan treatment is an area of ongoing research, the underlying principles and methodologies are relevant to understanding how treosulfan-induced myelosuppression impacts these cell populations and subsequent hematopoietic recovery post-HSCT. Treosulfan's myeloablative properties directly affect these cell compartments. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Treosulfan (B1682457) Derivatives and Analogs with Modified Activity Profiles
Research into novel treosulfan derivatives and analogs aims to develop compounds with potentially improved efficacy, reduced toxicity, or altered pharmacokinetic profiles. Treosulfan is a structural analog of busulfan (B1668071), and studies have compared the efficacy of different busulfan analogs, including treosulfan, for their ability to deplete hematopoietic stem cells and promote donor chimerism in preclinical models. aacrjournals.org The non-enzymatic conversion of treosulfan to its active mono- and diepoxide forms, (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM) and (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB), is crucial for its cytotoxic activity. tandfonline.comdrugbank.comaacrjournals.orgnih.govnih.gov Future research may focus on designing derivatives that modulate this activation process or target specific cellular pathways. The development of new drug formulations that could potentially reduce comorbidities and be used for low-dose outpatient treatment is also an area of investigation. tandfonline.com
Investigation of Resistance Mechanisms in Preclinical Disease Models
Understanding and overcoming resistance to treosulfan is a critical area of future research. Cancer cells can employ various mechanisms of drug resistance, including drug inactivation, altered drug targets, increased drug efflux, enhanced DNA damage repair, and inhibition of cell death. tandfonline.com Preclinical models are essential for identifying the specific mechanisms of resistance that may develop against treosulfan in different cancer types. Studies in Ewing's sarcoma cell lines, for instance, have investigated the effects of treosulfan on cell survival, cell cycle, and apoptosis, providing insights into its activity in this specific cancer type. nih.gov Research into how cells recover quickly after treatment and the potential for developing secondary or more resilient cancers is also relevant to understanding resistance. colby.edu
Advanced Mechanistic Studies of DNA Repair Pathway Overwhelm and Apoptotic Thresholds
Treosulfan's cytotoxic effects are primarily attributed to DNA alkylation by its active epoxide metabolites, leading to DNA cross-linking. drugbank.comnih.govresearchgate.netfda.govdrugs.com Advanced mechanistic studies are needed to fully elucidate how treosulfan overwhelms DNA repair pathways and triggers apoptosis. While DNA cross-linking is observed after treosulfan treatment via its epoxide species, the formation of cross-links can be slow. researchgate.net Research comparing the cross-linking potential of treosulfan's active metabolites with other alkylating agents can provide insights into their mechanisms of action and potential for inducing cell death. colby.edu Further investigation into the specific DNA repair pathways involved and the thresholds at which damage becomes irreparable, leading to apoptosis, is crucial for optimizing treosulfan's therapeutic index and potentially combining it with agents that target DNA repair mechanisms. researchgate.net
Development of Predictive Preclinical Models for Therapeutic Response and Selectivity
Developing predictive preclinical models is vital for identifying patient populations most likely to benefit from treosulfan therapy and for assessing its selectivity. These models can help in understanding the relationship between treosulfan exposure and outcomes such as engraftment, transplant-related mortality, and survival in the context of HSCT. bmtctn.net Preclinical studies in animal models, such as mice and rats, have been used to assess treosulfan's anti-tumor activity and pharmacokinetics. drugbank.comnih.govd-nb.info Further development of in vitro and in vivo models that accurately reflect the complexity of human diseases and individual patient variability is necessary for predicting therapeutic response and identifying potential biomarkers of sensitivity or resistance.
Elucidation of Inter-Species Differences in Pharmacokinetics and Pharmacodynamics
Understanding the differences in treosulfan's pharmacokinetics (PK) and pharmacodynamics (PD) across different species is important for translating preclinical findings to clinical applications. Studies have investigated treosulfan's PK in various animal models, including mice and rats. nih.govd-nb.info These studies have provided data on aspects such as plasma clearance, volume of distribution, and the penetration of treosulfan and its metabolites into different tissues, such as the brain. d-nb.info Comparing these findings with human PK data is essential for optimizing dosing strategies and understanding potential species-specific toxicities. nih.govnih.govresearchgate.netfda.gov Factors such as age and sex have been shown to influence treosulfan PK in preclinical models, highlighting the need for further research into these variables in humans. d-nb.infomdpi.com
Application of Systems Biology and 'Omics' Technologies (e.g., Genomics, Proteomics, Metabolomics) in Treosulfan Research
The application of systems biology and 'omics' technologies holds significant promise for advancing treosulfan research. Genomics, proteomics, and metabolomics can provide comprehensive insights into the molecular changes induced by treosulfan treatment and the factors influencing response and resistance. maynoothuniversity.ienih.govmdpi.com
Genomics: Genomic studies can help identify genetic polymorphisms that influence treosulfan metabolism, transport, or DNA repair capacity, potentially predicting individual patient responses and susceptibility to toxicity. bmtctn.net
Proteomics: Proteomic analysis can reveal changes in protein expression profiles in response to treosulfan, identifying protein markers associated with sensitivity, resistance, or specific toxicities. maynoothuniversity.ienih.govmdpi.comresearchgate.net
Metabolomics: Metabolomic studies can provide a snapshot of the metabolic state of cells or tissues after treosulfan treatment, identifying metabolic pathways affected by the drug and potentially revealing biomarkers of response or resistance. maynoothuniversity.ienih.govmdpi.com
Q & A
How should researchers formulate a focused research question for Tresulfan studies?
A well-defined research question must address a specific gap in the literature, such as this compound's mechanism of action in understudied cancer subtypes. Use systematic reviews to identify unresolved issues (e.g., conflicting efficacy reports in hematologic vs. solid tumors). Ensure the question is measurable, such as: "How does this compound modulate DNA alkylation kinetics in TP53-mutant leukemias compared to wild-type models?" .
Q. What experimental design principles are critical for initial this compound efficacy studies?
- Model selection : Use cell lines with validated genetic backgrounds (e.g., NCI-60 panel) and patient-derived xenografts (PDXs) to mimic clinical heterogeneity.
- Dosage optimization : Conduct dose-response assays (e.g., IC₅₀ calculations) across ≥3 biological replicates to account for variability.
- Controls : Include positive controls (e.g., cyclophosphamide) and vehicle controls to isolate this compound-specific effects .
Q. How can researchers ensure methodological rigor in this compound pharmacokinetic (PK) studies?
- Sampling : Collect plasma/tissue samples at ≥5 time points post-administration to capture absorption, distribution, and elimination phases.
- Analytical validation : Use LC-MS/MS for quantification, adhering to FDA bioanalytical guidelines (e.g., ±15% accuracy/precision thresholds) .
Advanced Research Questions
Q. How should contradictory data on this compound’s resistance mechanisms be resolved?
- Meta-analysis : Pool datasets from public repositories (e.g., GEO, TCGA) to identify consensus pathways (e.g., ALDH1A1 upregulation).
- Functional validation : Apply CRISPR-Cas9 knockout of candidate genes in resistant cell lines and reassess this compound sensitivity.
- Statistical rigor : Use Fisher’s exact test to evaluate enrichment of resistance markers across independent studies .
Q. What strategies optimize this compound combination therapy protocols?
- Synergy screening : Test this compound with >20 FDA-approved agents using Chou-Talalay assays (Combenefit software recommended).
- Sequencing : Compare concurrent vs. staggered administration (e.g., this compound before/after checkpoint inhibitors) in vivo.
- Toxicity mitigation : Monitor off-target effects via RNA-seq of healthy tissues (e.g., hepatic transcriptomes) .
Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects?
- Proteomics : Perform thermal proteome profiling (TPP) to identify protein targets destabilized by this compound.
- Epigenomics : Use ATAC-seq or ChIP-seq to map chromatin accessibility changes post-treatment.
- Data integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics layers .
Methodological Resources for Data Analysis
Q. What statistical frameworks are suitable for this compound dose-response studies?
- Non-linear regression : Fit data to log-logistic models (e.g.,
drcpackage in R) for IC₅₀/IC₉₀ calculations. - Bayesian hierarchical models : Account for inter-experiment variability in multi-center trials .
Q. How should researchers validate this compound’s target engagement in vivo?
- Pharmacodynamic biomarkers : Quantify DNA adducts via immunohistochemistry (e.g., anti-Tresulfan-adduct antibodies).
- Imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) for real-time biodistribution tracking .
Guidance for Publishing and Reproducibility
Q. What documentation is essential for reproducible this compound research?
- MIAME/MINSEVE compliance : Share raw RNA-seq/MS data via GEO/PRIDE.
- Synthetic protocols : Report reaction yields, purity (HPLC), and stereochemical details for novel analogs .
Q. How to address limitations in this compound preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
